REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=C)[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1.C[OH:14].ClCCl>>[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=[O:14])[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1 |f:1.2|
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Name
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Quantity
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6.64 g
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Type
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reactant
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Smiles
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ClC1=NC(=C(C(=N1)C=C)OC)Cl
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Name
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methanol dichloromethane
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Quantity
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300 mL
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Type
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reactant
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Smiles
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CO.ClCCl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Ozone was bubbled into the reaction until the starting material
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Type
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ADDITION
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Details
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Dimethyl sulfide (6 mL) was added
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Type
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CONCENTRATION
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Details
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The mixture was concentrated on a rotary evaporator at 0° C.
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Type
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CUSTOM
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Details
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to remove the dichloromethane
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Type
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CUSTOM
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Details
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This provided an unpurified material
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Name
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|
Type
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product
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Smiles
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ClC1=NC(=C(C(=N1)C=O)OC)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |